molecular formula C10H16N2 B13055490 1-(2,4-Dimethylphenyl)ethane-1,2-diamine

1-(2,4-Dimethylphenyl)ethane-1,2-diamine

Cat. No.: B13055490
M. Wt: 164.25 g/mol
InChI Key: SNWQYHLWTPSPAH-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C10H16N2. This compound is characterized by the presence of two amino groups attached to an ethane backbone, which is further substituted with a 2,4-dimethylphenyl group. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)ethane-1,2-diamine typically involves the reaction of 2,4-dimethylphenylacetonitrile with ammonia or primary amines under high-pressure conditions. The reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the hydrogenation process .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process generally includes the hydrogenation of 2,4-dimethylphenylacetonitrile in the presence of a suitable catalyst, followed by purification steps such as distillation or crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Biological Activity
Research has demonstrated that 1-(2,4-Dimethylphenyl)ethane-1,2-diamine exhibits notable biological activities. It has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses and cancer progression. Preclinical studies indicated that DANFIN could suppress NF-κB signaling pathways, which may contribute to its anticancer properties .

Synthesis and Derivatives
The synthesis of this compound typically involves the catalytic asymmetric synthesis of 1,2-diamines from aziridines using various catalysts. These processes yield high enantioselectivities and can be adapted for synthesizing derivatives with enhanced biological activity . For instance, modifications to the amine groups or the phenyl ring can lead to compounds with improved pharmacological profiles.

Material Science

Polymer Chemistry
In material science, this compound can be utilized as a hardener in epoxy resins. Its amine functionalities facilitate cross-linking reactions that enhance the mechanical properties of polymer matrices. Research has shown that incorporating this compound into epoxy formulations can improve thermal stability and resistance to chemical degradation .

Nanocomposites
The compound has also been explored in the development of nanocomposites. By combining this compound with nanomaterials such as graphene or carbon nanotubes, researchers have achieved enhanced electrical conductivity and mechanical strength in composite materials . This application is particularly relevant in the fields of electronics and advanced materials.

Case Studies

Study Title Objective Findings
Inhibition of NF-κB by DANFINTo evaluate the effects of DANFIN on NF-κB signalingDANFIN significantly inhibited NF-κB activation in preclinical models, suggesting potential for anti-inflammatory therapies .
Synthesis of Chiral 1,2-DiaminesTo develop efficient synthetic routes for chiral diaminesHigh yields and enantioselectivities were achieved using DANFIN derivatives as intermediates .
Application in Epoxy ResinsTo assess the performance of DANFIN as a hardenerEnhanced thermal stability and mechanical properties were observed in epoxy formulations containing DANFIN .

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific enzymes, thereby modulating biochemical pathways. For instance, it is known to inhibit serotonin receptors, which can influence neurotransmitter levels and have potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Dimethylphenyl)ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethylphenyl group enhances its reactivity and interaction with molecular targets, making it a valuable compound in various research applications .

Biological Activity

1-(2,4-Dimethylphenyl)ethane-1,2-diamine (often referred to as 1,2-diamine) is a chemical compound with promising biological activity. This article explores its properties, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C10H16N2
  • Molecular Weight : Approximately 182.25 g/mol
  • Functional Groups : The presence of two amine groups (-NH2) and an aromatic ring with two methyl substituents influences its reactivity and interaction with biological systems.

The compound is typically encountered as a dihydrochloride salt, which enhances its solubility and stability in various applications .

Antimicrobial Properties

Research suggests that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have indicated that related diamines can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Inhibition of Enzymatic Activity

Inhibition studies have focused on the compound's potential to inhibit specific enzymes. For example, compounds within the same class have shown promise in inhibiting InhA (an enzyme critical for Mycobacterium tuberculosis), which could be significant for developing new anti-TB therapies .

Case Studies

  • Inhibition of Mycobacterium tuberculosis InhA :
    • A study screened over 82,000 compounds for drug-like properties and identified several candidates that inhibited InhA effectively. Although this compound was not specifically tested in this study, its structural analogs showed over 50% inhibition at concentrations of 50 µM .
  • Corrosion Inhibition :
    • Another investigation explored the use of methyl-substituted phenyl-containing compounds as corrosion inhibitors. While primarily focused on corrosion resistance in steel, the findings highlighted the broader applicability of such compounds in industrial contexts .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
This compoundTwo amine groups; dimethyl substitutionPotential antimicrobial and enzyme inhibition
(1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamineSame core structure; different stereochemistryVarying biological activity
n,n'-bis-(2,4-dimethyl-phenyl)-ethane-1,2-diamineTwo dimethylphenyl groupsIncreased steric bulk may enhance activity

This table illustrates how structural variations can influence biological properties and potential applications.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C10H16N2/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3

InChI Key

SNWQYHLWTPSPAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(CN)N)C

Origin of Product

United States

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